(3-METHOXYPHENYL)[4-(4-PHENYLCYCLOHEXYL)PIPERAZINO]METHANONE
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Overview
Description
(3-METHOXYPHENYL)[4-(4-PHENYLCYCLOHEXYL)PIPERAZINO]METHANONE is a complex organic compound that features a piperazine ring substituted with a methoxybenzoyl group and a phenylcyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-METHOXYPHENYL)[4-(4-PHENYLCYCLOHEXYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. One common method involves the acylation of 4-(4-phenylcyclohexyl)piperazine with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(3-METHOXYPHENYL)[4-(4-PHENYLCYCLOHEXYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the carbonyl group would produce an alcohol.
Scientific Research Applications
(3-METHOXYPHENYL)[4-(4-PHENYLCYCLOHEXYL)PIPERAZINO]METHANONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-METHOXYPHENYL)[4-(4-PHENYLCYCLOHEXYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Methoxybenzoyl)-4-(4-methylcyclohexyl)piperazine
- 1-(3-Methoxybenzoyl)-4-(4-ethylcyclohexyl)piperazine
- 1-(3-Methoxybenzoyl)-4-(4-propylcyclohexyl)piperazine
Uniqueness
(3-METHOXYPHENYL)[4-(4-PHENYLCYCLOHEXYL)PIPERAZINO]METHANONE is unique due to the presence of both a methoxybenzoyl group and a phenylcyclohexyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C24H30N2O2 |
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Molecular Weight |
378.5 g/mol |
IUPAC Name |
(3-methoxyphenyl)-[4-(4-phenylcyclohexyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C24H30N2O2/c1-28-23-9-5-8-21(18-23)24(27)26-16-14-25(15-17-26)22-12-10-20(11-13-22)19-6-3-2-4-7-19/h2-9,18,20,22H,10-17H2,1H3 |
InChI Key |
TZAZCMGWDDJOPF-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3CCC(CC3)C4=CC=CC=C4 |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3CCC(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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